molecular formula C14H28O5S B12817903 (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol

Cat. No.: B12817903
M. Wt: 308.44 g/mol
InChI Key: CGVLVOOFCGWBCS-RQICVUQASA-N
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Description

Octyl-I(2)-D-1-thioglucopyranoside is a nonionic detergent commonly used in biochemical and molecular biology research. It is known for its ability to solubilize membrane proteins without denaturing them, making it a valuable tool in the study of protein structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl-I(2)-D-1-thioglucopyranoside typically involves the reaction of octyl alcohol with thioglucose under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the thioglucoside bond. The reaction mixture is then purified through a series of chromatographic techniques to obtain the pure compound .

Industrial Production Methods

Industrial production of Octyl-I(2)-D-1-thioglucopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps are also scaled up, often involving high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Octyl-I(2)-D-1-thioglucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octyl-I(2)-D-1-thioglucopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Octyl-I(2)-D-1-thioglucopyranoside involves its ability to disrupt lipid bilayers and solubilize membrane proteins. The compound interacts with the hydrophobic regions of proteins and lipids, allowing them to be extracted from the membrane into an aqueous solution. This interaction is facilitated by the hydrophobic octyl chain and the hydrophilic thioglucopyranoside head group, which together form micelles that encapsulate the hydrophobic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octyl-I(2)-D-1-thioglucopyranoside is unique due to its specific ability to solubilize membrane proteins without denaturing them, which is not a common property among many detergents. This makes it particularly valuable in biochemical and molecular biology research .

Properties

Molecular Formula

C14H28O5S

Molecular Weight

308.44 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol

InChI

InChI=1S/C14H28O5S/c1-2-3-4-5-6-7-8-20-14-13(18)12(17)11(16)10(9-15)19-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14?/m1/s1

InChI Key

CGVLVOOFCGWBCS-RQICVUQASA-N

Isomeric SMILES

CCCCCCCCSC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CCCCCCCCSC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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